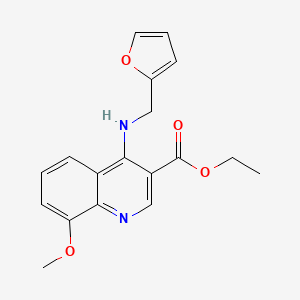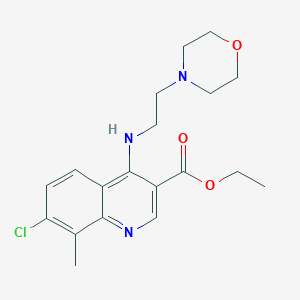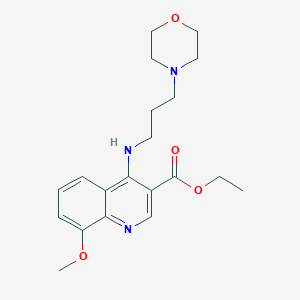
Ethyl 4-((furan-2-ylmethyl)amino)-8-methoxyquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((furan-2-ylmethyl)amino)-8-methoxyquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a furan ring, a quinoline core, and an ester functional group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((furan-2-ylmethyl)amino)-8-methoxyquinoline-3-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction. Furan-2-ylmethylamine is reacted with the quinoline derivative to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave irradiation can significantly reduce reaction times and improve the efficiency of the synthetic process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-((furan-2-ylmethyl)amino)-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-((furan-2-ylmethyl)amino)-8-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer agents and inhibitors of specific enzymes.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-((furan-2-ylmethyl)amino)-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, quinoline derivatives are known to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-((furan-2-ylmethyl)amino)-quinoline-3-carboxylate: Lacks the methoxy group at the 8-position.
Methyl 4-((furan-2-ylmethyl)amino)-8-methoxyquinoline-3-carboxylate: Contains a methyl ester instead of an ethyl ester.
Ethyl 4-((furan-2-ylmethyl)amino)-6-methoxyquinoline-3-carboxylate: Has the methoxy group at the 6-position instead of the 8-position.
Uniqueness
This compound is unique due to the specific positioning of the methoxy group at the 8-position, which can influence its biological activity and binding affinity to molecular targets. The presence of the furan ring also contributes to its distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
ethyl 4-(furan-2-ylmethylamino)-8-methoxyquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-18(21)14-11-20-17-13(7-4-8-15(17)22-2)16(14)19-10-12-6-5-9-24-12/h4-9,11H,3,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAQEXVZRXRPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CO3)C=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[(2-hydroxypropyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B7743842.png)
![Ethyl 4-[(4-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B7743846.png)
![3-[(3-Ethoxycarbonyl-6,8-dimethylquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride](/img/structure/B7743849.png)
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B7743852.png)
![ETHYL 4-[(2-HYDROXYPROPYL)AMINO]-6,8-DIMETHYLQUINOLINE-3-CARBOXYLATE](/img/structure/B7743856.png)
![Ethyl 4-[(4-acetylphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B7743877.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B7743884.png)

![Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate](/img/structure/B7743911.png)

![Ethyl 4-[(4-acetylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B7743933.png)
![3-[(7-Chloro-3-ethoxycarbonyl-8-methylquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride](/img/structure/B7743935.png)
![Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B7743936.png)

